3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid

Catalog No.
S12583020
CAS No.
M.F
C17H13ClN2O3
M. Wt
328.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic ...

Product Name

3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid

IUPAC Name

3-[(5-chloro-8-methoxyquinolin-4-yl)amino]benzoic acid

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

InChI

InChI=1S/C17H13ClN2O3/c1-23-14-6-5-12(18)15-13(7-8-19-16(14)15)20-11-4-2-3-10(9-11)17(21)22/h2-9H,1H3,(H,19,20)(H,21,22)

InChI Key

HQWURNBRULVYCC-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C(=CC=N2)NC3=CC=CC(=C3)C(=O)O

3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid is a chemical compound characterized by its unique structure, which combines a quinoline moiety with an amino group and a benzoic acid functional group. The molecular formula is C17H13ClN2O3, and the compound has a molecular weight of 328.7 g/mol. Its IUPAC name reflects the specific arrangement of its substituents, highlighting the presence of both chloro and methoxy groups on the quinoline ring. This compound is notable for its potential biological activities and applications in medicinal chemistry.

  • Oxidation: This compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
  • Reduction: Reduction reactions can modify either the quinoline ring or the benzoic acid moiety.
  • Substitution: The chloro group can be replaced through halogen substitution reactions, allowing for the introduction of various substituents.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents and temperatures to optimize yields .

The biological activity of 3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid is largely attributed to its quinoline structure, which is known to interact with various biological targets. The compound may inhibit specific enzymes or receptors involved in critical biological pathways. For instance, quinoline derivatives have been shown to intercalate with DNA, potentially disrupting replication processes in microbial cells. Additionally, this compound may exhibit antimicrobial properties due to its structural features .

The synthesis of 3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid typically involves multi-step organic reactions:

  • Formation of the Quinoline Ring: The synthesis begins with the preparation of 5-chloro-8-methoxyquinoline.
  • Introduction of Substituents: Chloro and methoxy groups are introduced during this step.
  • Coupling Reaction: The final step involves coupling the quinoline derivative with a benzoic acid moiety through amide bond formation.

Industrial production may utilize optimized reaction conditions, including catalysts and controlled temperatures, to ensure high yield and purity .

3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid has several applications:

  • Medicinal Chemistry: It is explored for potential therapeutic uses due to its biological activity.
  • Material Science: The compound may be utilized in developing materials with specific electronic or optical properties.
  • Research: It serves as a building block for synthesizing more complex organic molecules .

Studies on the interactions of 3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid with biological targets have indicated that it may inhibit certain enzymes critical for pathogen survival. Its mechanism of action likely involves interference with DNA replication and enzyme activity, leading to potential therapeutic effects against infections .

Several compounds share structural similarities with 3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid:

Compound NameStructureUnique Features
4-HydroxyquinolineContains a hydroxyl group at position 4Exhibits different biological activities due to hydroxyl substitution
2-HydroxyquinolineHydroxyl group at position 2Varies in reactivity compared to 3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid
3-Chlorobenzoic AcidChlorine substituent on benzoic acidLacks the quinoline structure; different applications
4-Chlorobenzoic AcidChlorine substituent at position 4Similar reactivity but without quinoline features

Uniqueness: The unique substitution pattern on the quinoline ring and the presence of both chloro and methoxy groups set 3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid apart from these similar compounds. This distinct structure contributes to its specific chemical reactivity and potential biological activities .

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

328.0614700 g/mol

Monoisotopic Mass

328.0614700 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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